molecular formula C19H20FNO2 B11809820 Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate

Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate

Cat. No.: B11809820
M. Wt: 313.4 g/mol
InChI Key: FQPDTJZLPAPAJV-UHFFFAOYSA-N
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Description

Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis. The presence of the benzyl and fluorophenyl groups in this compound enhances its chemical properties, making it a valuable intermediate in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate typically involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and reactivity. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

Benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C${18}$H${20}$FNO$_{2}$, with a molecular weight of approximately 303.36 g/mol. The compound features a piperidine ring, a benzyl group, and a fluorinated phenyl substituent, which together contribute to its pharmacological properties.

This compound has been shown to interact with specific protein targets, particularly stress-activated protein kinase 2 alpha (p38 alpha). This interaction plays a crucial role in cellular responses to stress and inflammation. The compound's mechanism involves nucleophilic substitution reactions leading to the phosphorylation of various proteins, thereby activating downstream kinases and influencing multiple biochemical pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity in modulating signaling pathways associated with stress responses. Biochemical assays have been utilized to assess its efficacy in inhibiting or activating specific kinases, providing insights into its pharmacological potential.

Comparative Analysis with Related Compounds

The following table summarizes the characteristics and biological activities of this compound compared to related compounds:

Compound NameStructure CharacteristicsUnique Features
This compound Piperidine ring with benzyl and fluorophenyl groupsModulates p38 alpha kinase activity
4-Fluorobenzylamine Fluorobenzyl group without carboxylateSimpler amine structure
2-(4-Fluoro-benzyl)-pyrrolidine Pyrrolidine ring instead of piperidineDifferent ring structure alters biological activity
4-Fluorobenzyl chloride Precursor for synthesisReactive halide for nucleophilic reactions

Case Studies and Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For example, compounds similar to this compound have been investigated for their interactions with various biological macromolecules, leading to improved potency as enzyme inhibitors .

Additionally, research has indicated that the incorporation of fluorinated groups can significantly enhance the lipophilicity and bioavailability of piperidine-based compounds, making them more effective in therapeutic applications .

Properties

Molecular Formula

C19H20FNO2

Molecular Weight

313.4 g/mol

IUPAC Name

benzyl 2-(4-fluorophenyl)piperidine-1-carboxylate

InChI

InChI=1S/C19H20FNO2/c20-17-11-9-16(10-12-17)18-8-4-5-13-21(18)19(22)23-14-15-6-2-1-3-7-15/h1-3,6-7,9-12,18H,4-5,8,13-14H2

InChI Key

FQPDTJZLPAPAJV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC=C(C=C2)F)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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